molecular formula C12H4Cl6 B1210724 2,2',3,5,5',6-Hexachlorobiphenyl CAS No. 52663-63-5

2,2',3,5,5',6-Hexachlorobiphenyl

Cat. No.: B1210724
CAS No.: 52663-63-5
M. Wt: 360.9 g/mol
InChI Key: UHCLFIWDCYOTOL-UHFFFAOYSA-N
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Description

2,2’,3,5,5’,6-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, characterized by the presence of six chlorine atoms attached to a biphenyl structure. This compound is one of the 209 possible PCB congeners and is known for its persistence in the environment, bioaccumulation in living organisms, and potential toxic effects .

Scientific Research Applications

2,2’,3,5,5’,6-Hexachlorobiphenyl has been extensively studied for its environmental impact and toxicological effects. It is used in research to understand the behavior of persistent organic pollutants (POPs) in the environment and their effects on human health. Additionally, it serves as a model compound in studies related to the degradation and remediation of PCBs .

Future Directions

: 2,2’,3,5,5’,6-Hexachlorobiphenyl Analytical Standards : 1,1’-Biphenyl, 2,2’,3,4,5,5’-hexachloro- - NIST Chemistry WebBook

Biochemical Analysis

Biochemical Properties

2,2’,3,5,5’,6-Hexachlorobiphenyl plays a significant role in biochemical reactions, particularly in the activation of phase I and II xenobiotic metabolizing enzymes. It interacts with enzymes such as cytochrome P450 (CYP1A1), leading to the metabolism of various xenobiotics . This compound also mediates biochemical and toxic effects of halogenated aromatic hydrocarbons, influencing cell-cycle regulation and the development and maturation of tissues .

Cellular Effects

2,2’,3,5,5’,6-Hexachlorobiphenyl affects various cell types and cellular processes. It disrupts cellular calcium homeostasis and translocation of protein kinase C, leading to altered cell signaling pathways . This compound also influences gene expression by activating the expression of multiple phase I and II xenobiotic metabolizing enzyme genes . Additionally, it impacts cellular metabolism by interfering with the circadian clock and regulating the expression of core circadian components .

Molecular Mechanism

At the molecular level, 2,2’,3,5,5’,6-Hexachlorobiphenyl acts as a ligand-activated transcriptional activator. It binds to the xenobiotic response element (XRE) promoter region of genes it activates, leading to the expression of phase I and II xenobiotic metabolizing enzymes . This compound mediates biochemical and toxic effects through its interactions with halogenated aromatic hydrocarbons and involvement in cell-cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,5,5’,6-Hexachlorobiphenyl change over time. This compound is known for its stability and resistance to degradation, leading to long-term persistence in the environment . Studies have shown that it can cause long-term effects on cellular function, including disruption of calcium homeostasis and protein kinase C translocation . These effects are observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2,2’,3,5,5’,6-Hexachlorobiphenyl vary with different dosages in animal models. At low doses, it can cause subtle changes in cellular function, while at high doses, it can lead to toxic and adverse effects . Studies have shown that high doses of this compound can cause neurotoxic effects, behavioral and cognitive deficits, and disruption of circadian rhythms .

Metabolic Pathways

2,2’,3,5,5’,6-Hexachlorobiphenyl is involved in various metabolic pathways, including the activation of phase I and II xenobiotic metabolizing enzymes . It interacts with enzymes such as cytochrome P450, leading to the metabolism of xenobiotics and the production of reactive metabolites . This compound also affects metabolic flux and metabolite levels by disrupting circadian rhythms and regulating the expression of core circadian components .

Transport and Distribution

Within cells and tissues, 2,2’,3,5,5’,6-Hexachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins . It accumulates in lipid-rich tissues due to its lipophilic nature, leading to bioaccumulation and biomagnification in the food chain . This compound’s localization and accumulation can have significant impacts on its activity and function.

Subcellular Localization

2,2’,3,5,5’,6-Hexachlorobiphenyl is localized in various subcellular compartments, including the membrane . Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . This compound’s localization in specific compartments or organelles can affect its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’,3,5,5’,6-Hexachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,5,5’,6-Hexachlorobiphenyl, was historically carried out by direct chlorination of biphenyl in the presence of a catalyst. due to the environmental and health hazards associated with PCBs, their production has been banned in many countries since the late 1970s .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The toxic effects of 2,2’,3,5,5’,6-Hexachlorobiphenyl are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can alter the expression of various genes involved in xenobiotic metabolism, leading to toxic outcomes. It can also disrupt endocrine functions by interfering with hormone receptors .

Comparison with Similar Compounds

  • 2,2’,3,3’,5,5’-Hexachlorobiphenyl
  • 2,2’,3,4,4’,5’-Hexachlorobiphenyl
  • 2,2’,3,3’,4,4’-Hexachlorobiphenyl

Comparison: 2,2’,3,5,5’,6-Hexachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its physical and chemical properties, such as solubility and reactivity. Compared to other hexachlorobiphenyls, it may exhibit different environmental persistence and bioaccumulation potential .

Properties

IUPAC Name

1,2,4,5-tetrachloro-3-(2,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-5-1-2-7(14)6(3-5)10-11(17)8(15)4-9(16)12(10)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCLFIWDCYOTOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074160
Record name 2,2',3,5,5',6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52663-63-5
Record name PCB 151
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52663-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3,5,5',6-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,5,5',6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,5,5',6'-Hexachloro-1,1'-biphenyl
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Record name 2,2',3,5,5',6-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R846435E65
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2,2′,3,5,5′,6-Hexachlorobiphenyl (M-1) is a key metabolite identified during the in vitro metabolism of 2,2′,3,4′,5,5′,6-heptachlorobiphenyl (CB187) by liver microsomes, particularly in guinea pigs. [] The study highlights that the formation of M-1 is significantly increased in guinea pig liver microsomes treated with phenobarbital (PB), a cytochrome P450 (CYP) inducer. [] This suggests that specific CYP enzymes, particularly CYP2B18 in guinea pigs, play a crucial role in the metabolic pathway of CB187, leading to the formation of M-1. [] Understanding the metabolic products of CB187, such as M-1, is crucial for understanding the compound's overall toxicity and environmental fate.

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